molecular formula C19H25NO3 B115668 Mitiglinide CAS No. 145375-43-5

Mitiglinide

Cat. No. B115668
CAS RN: 145375-43-5
M. Wt: 315.4 g/mol
InChI Key: WPGGHFDDFPHPOB-BBWFWOEESA-N
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Description

Mitiglinide is a drug used for the treatment of type 2 diabetes . It belongs to the meglitinide class of blood glucose-lowering drugs . It is currently co-marketed in Japan by Kissei and Takeda . The North America rights to mitiglinide are held by Elixir Pharmaceuticals . Mitiglinide has not yet gained FDA approval .


Molecular Structure Analysis

Mitiglinide is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . The structure reveals that mitiglinide binds inside the common insulin secretagogue-binding site of SUR1, which is surrounded by TM7, TM8, TM16, and TM17 . Mitiglinide locks SUR1 in the NBD-separated inward-facing conformation .


Chemical Reactions Analysis

Mitiglinide is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . Closure of potassium channels causes depolarization which stimulates calcium influx through voltage-gated calcium channels .


Physical And Chemical Properties Analysis

Mitiglinide is a small molecule with a chemical formula of C19H25NO3 . Its average weight is 315.413 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Combination Therapy with Mitiglinide Mitiglinide, combined with other agents like voglibose, shows improved glycemic control in type 2 diabetic patients, particularly those on hemodialysis. It's noted for its rapid and short-acting insulinotropic properties, distinct from other sulfonylureas (Abe et al., 2010).

2. Mitiglinide's Pharmacological Profile Mitiglinide is a rapid-acting non-sulfonylurea insulinotropic agent, beneficial for treating type 2 diabetes. This review highlights mitiglinide's background, chemistry, metabolic pathways, and its impact on pancreatic islets, ionic channels, glucose metabolism, and cardiovascular effects (Malaisse, 2008).

3. Mitiglinide's Effect on ATP-sensitive K+ Channels Research shows that mitiglinide stimulates insulin secretion by affecting ATP-sensitive K+ channels in pancreatic beta-cells. Its selectivity and comparison to other compounds like nateglinide have been explored, indicating its potential as a useful anti-diabetic drug (Sunaga et al., 2001).

4. Efficacy in Hemodialysis Patients Another study emphasizes mitiglinide's efficacy and safety in diabetic patients on maintenance hemodialysis, highlighting its potential to improve glycemic control with minimal adverse effects (Abe et al., 2010).

5. Urinary Metabonomics Study Mitiglinide's impact on type 2 diabetes mellitus was studied through urinary metabonomics, providing insights into its effect mechanism. This study underscores the tool's value in understanding drug mechanisms (Cai et al., 2009).

6. Pharmacokinetics and Potential Role in Therapy A review of mitiglinide's pharmacology, pharmacokinetics, efficacy, and safety suggests its role in therapy for type 2 diabetes. It focuses on its hypoglycemic activity and compares it to other agents in the class of meglitinides (Phillippe & Wargo, 2010).

7. Selectivity and Binding Mechanism Recent research provides structural insights into mitiglinide's high selectivity as an anti-diabetic drug and its binding mechanism with pancreatic KATP channels, emphasizing its specificity and potential in diabetes treatment (Wang, Wu, & Chen, 2022).

Mechanism of Action

Mitiglinide is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . Closure of potassium channels causes depolarization which stimulates calcium influx through voltage-gated calcium channels .

properties

IUPAC Name

(2S)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23)/t15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGGHFDDFPHPOB-BBWFWOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048303
Record name Mitiglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mitiglinide is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells. Closure of potassium channels causes depolarization which stimulates calcium influx through voltage-gated calcium channels. High intracellular calcium subsequently triggers the exocytosis of insulin granules.
Record name Mitiglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mitiglinide

CAS RN

145375-43-5
Record name Mitiglinide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145375-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitiglinide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145375435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitiglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mitiglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITIGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D86I0XLB13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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